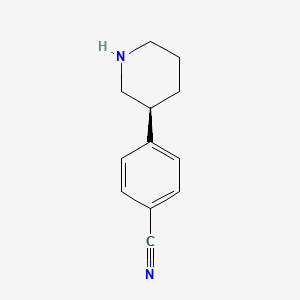
(S)-4-(Piperidin-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(Piperidin-3-il)benzonitrilo es un compuesto orgánico con la fórmula molecular C12H14N2. Es una molécula quiral, lo que significa que tiene una disposición tridimensional específica que no es superponible con su imagen especular. Este compuesto es de interés en varios campos, incluida la química medicinal y la síntesis orgánica, debido a sus características estructurales únicas y sus potenciales actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (S)-4-(Piperidin-3-il)benzonitrilo generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente como 4-bromobenzonitrilo y (S)-3-piperidinol.
Formación de Intermediario: El primer paso implica la reacción de sustitución nucleofílica donde (S)-3-piperidinol reacciona con 4-bromobenzonitrilo en presencia de una base como carbonato de potasio (K2CO3) para formar un intermedio.
Ciclación: El intermedio se somete a ciclación en condiciones ácidas para formar el (S)-4-(Piperidin-3-il)benzonitrilo deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para (S)-4-(Piperidin-3-il)benzonitrilo pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-4-(Piperidin-3-il)benzonitrilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) para producir derivados reducidos.
Sustitución: El grupo nitrilo en (S)-4-(Piperidin-3-il)benzonitrilo puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos para formar productos sustituidos.
Reactivos y Condiciones Comunes
Oxidación: KMnO4, CrO3, condiciones ácidas o básicas.
Reducción: LiAlH4, NaBH4, típicamente en solventes anhidros.
Sustitución: Nucleófilos como aminas, alcoholes o tioles, a menudo en presencia de un catalizador o en condiciones de reflujo.
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas primarias.
Aplicaciones Científicas De Investigación
(S)-4-(Piperidin-3-il)benzonitrilo tiene varias aplicaciones de investigación científica:
Química Medicinal: Se utiliza como bloque de construcción en la síntesis de compuestos farmacéuticos, particularmente aquellos que se dirigen a trastornos neurológicos.
Síntesis Orgánica: El compuesto sirve como intermediario en la síntesis de moléculas orgánicas más complejas.
Estudios Biológicos: Los investigadores utilizan (S)-4-(Piperidin-3-il)benzonitrilo para estudiar sus potenciales actividades biológicas, incluidos sus efectos en varias vías biológicas.
Aplicaciones Industriales: Se utiliza en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (S)-4-(Piperidin-3-il)benzonitrilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad. Por ejemplo, puede actuar como un agonista o antagonista en ciertos receptores de neurotransmisores, influyendo en las vías de transducción de señales y las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos Similares
(S)-3-(Piperidin-3-il)benzonitrilo: Similar en estructura pero difiere en la posición del anillo de piperidina.
4-(Piperidin-3-il)benzonitrilo: La versión no quiral del compuesto.
3-(Piperidin-3-il)benzonitrilo: Otro isómero posicional con diferentes propiedades químicas.
Unicidad
(S)-4-(Piperidin-3-il)benzonitrilo es único debido a su configuración quiral específica, que puede resultar en diferentes actividades biológicas en comparación con sus isómeros no quirales o posicionales. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C12H14N2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
4-[(3S)-piperidin-3-yl]benzonitrile |
InChI |
InChI=1S/C12H14N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2/t12-/m1/s1 |
Clave InChI |
IFBAFCLKWWHJED-GFCCVEGCSA-N |
SMILES isomérico |
C1C[C@H](CNC1)C2=CC=C(C=C2)C#N |
SMILES canónico |
C1CC(CNC1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


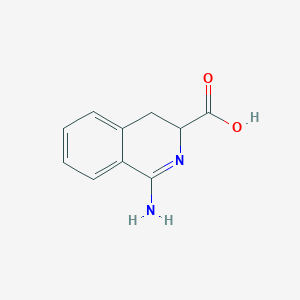

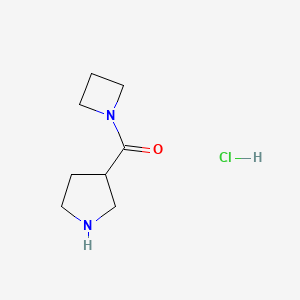
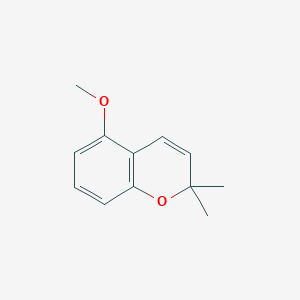
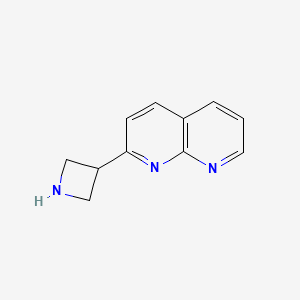

![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)
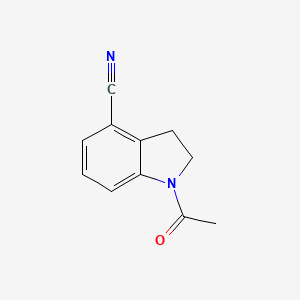
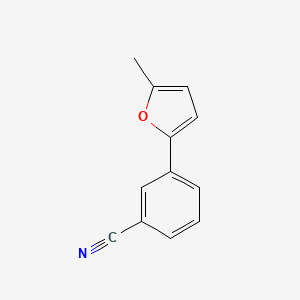
![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)

![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)
